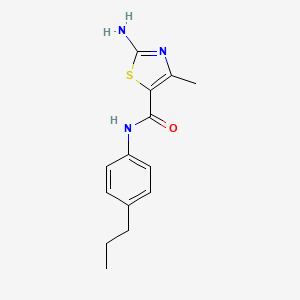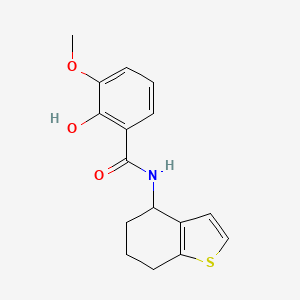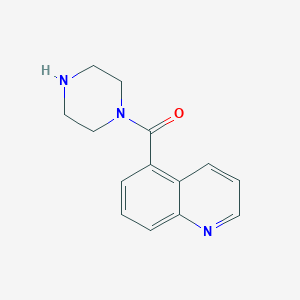
N-(quinoxalin-6-ylmethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinoxalin-6-ylmethyl)propan-1-amine, also known as QX-314, is a quaternary ammonium derivative of lidocaine. It is a membrane-impermeant molecule that blocks voltage-gated sodium channels, making it an effective tool for studying neuronal function. QX-314 has been used in a variety of scientific research applications, including pain management, electrophysiology, and optogenetics.
作用機序
N-(quinoxalin-6-ylmethyl)propan-1-amine blocks voltage-gated sodium channels by binding to the intracellular side of the channel. However, unlike lidocaine, N-(quinoxalin-6-ylmethyl)propan-1-amine is unable to penetrate the cell membrane due to its quaternary ammonium structure. This makes it an effective tool for selectively blocking the activity of neurons without affecting surrounding cells.
Biochemical and Physiological Effects
N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to inhibit the activity of TRPV1 channels and acid-sensing ion channels. N-(quinoxalin-6-ylmethyl)propan-1-amine has also been shown to reduce inflammation and hyperalgesia in animal models.
実験室実験の利点と制限
One of the major advantages of using N-(quinoxalin-6-ylmethyl)propan-1-amine in lab experiments is its ability to selectively block the activity of neurons without affecting surrounding cells. Additionally, N-(quinoxalin-6-ylmethyl)propan-1-amine has a long-lasting effect, which makes it useful for studying the long-term effects of neuronal activity. However, one limitation of using N-(quinoxalin-6-ylmethyl)propan-1-amine is its membrane-impermeant structure, which limits its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving N-(quinoxalin-6-ylmethyl)propan-1-amine. One area of interest is the development of new methods for delivering N-(quinoxalin-6-ylmethyl)propan-1-amine to target neurons. Additionally, there is potential for the use of N-(quinoxalin-6-ylmethyl)propan-1-amine in the development of new pain management therapies. Finally, there is potential for the use of N-(quinoxalin-6-ylmethyl)propan-1-amine in optogenetics studies to selectively silence neurons in vivo.
合成法
N-(quinoxalin-6-ylmethyl)propan-1-amine is synthesized by reacting quinoxaline-6-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate quinoxaline-6-carboxylic acid N-hydroxysuccinimide ester. This intermediate is then reacted with lidocaine to form N-(quinoxalin-6-ylmethyl)propan-1-amine.
科学的研究の応用
N-(quinoxalin-6-ylmethyl)propan-1-amine has been used in a variety of scientific research applications. One of the most common uses is in pain management. N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to effectively block pain signals in animal models, and there is potential for its use in human pain management. N-(quinoxalin-6-ylmethyl)propan-1-amine has also been used in electrophysiology studies to selectively block the activity of nociceptive neurons. Additionally, N-(quinoxalin-6-ylmethyl)propan-1-amine has been used in optogenetics studies to selectively silence neurons in vivo.
特性
IUPAC Name |
N-(quinoxalin-6-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h3-4,6-8,13H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCVCKOFHNHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)



